Gabapentin

Beschreibung

Historical Context of Gabapentin Discovery and Initial Research Focus

This compound, a nonprotein amino acid structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), was first synthesized in 1974-1975 by researchers at Goedecke AG in Freiburg, Germany, a subsidiary of Parke-Davis. wikipedia.org It was described in 1975 by Satzinger and Hartenstein. acs.org The initial research impetus behind this compound's development in the early 1970s was the search for drugs to treat neurological disorders. nih.gov Given that GABA was known to be a primary inhibitory neurotransmitter in the mammalian brain, researchers aimed to create a GABA analogue that could more readily traverse the blood-brain barrier. wikipedia.orgnih.gov Early patents noted the compound's sedative properties and its ability to prevent seizures induced by a GABA antagonist in mice. acs.org This early work established its potential as an anticonvulsant. nih.gov

Evolution of this compound's Research Trajectory and Therapeutic Repurposing

Contrary to the initial hypothesis that this compound would interact with the GABA system, subsequent research revealed it has no activity at GABA receptors and does not influence GABA transport or metabolism. psychiatrictimes.com Instead, it was discovered that this compound binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. wikipedia.orgpsychiatrictimes.commims.com This finding marked a significant shift in the understanding of its mechanism of action and consequently, its research trajectory.

Following preliminary clinical trials in the 1980s that indicated potential efficacy against spasticity and migraines, this compound was initially approved in the United Kingdom in 1993 and by the U.S. Food and Drug Administration (FDA) in December 1993 as an adjunctive therapy for partial seizures. wikipedia.orgacs.orgpsychiatrictimes.com The approval for the treatment of pain from postherpetic neuralgia in the United States followed in 2002. wikipedia.org

The recognition of this compound's distinct mechanism of action and its observed effects in clinical settings spurred research into its potential for treating a wider range of conditions. This led to significant therapeutic repurposing efforts. This compound is now commonly used off-label and is the subject of research for conditions beyond epilepsy and neuropathic pain, including certain psychiatric disorders, non-neuropathic pain, anxiety disorders, and sleep problems. wikipedia.orgtandfonline.commdpi.comnih.gov This repurposing is often driven by serendipitous clinical observations and a need for alternative treatments. Research has explored its use in conditions such as chronic pelvic pain, substance use disorders (particularly alcohol withdrawal), and even aggressive behavior in dementia. mdpi.comnih.govox.ac.ukpsychiatryonline.orgresearchgate.net

Current Landscape of this compound Research: Trends and Emerging Areas

The current landscape of this compound research is characterized by ongoing investigations into its precise mechanisms of action and the exploration of its efficacy in a diverse array of conditions. While it is established that this compound binds to the α2δ subunit of voltage-gated calcium channels, research continues to delve into the downstream effects of this binding, including its influence on neurotransmitter release, oxidative stress, and inflammation. tandfonline.comnih.gov Studies have shown it may modestly decrease cellular glutamate levels, further supporting the idea that its primary mechanism does not involve direct GABA modulation in the healthy brain. mdpi.com

Emerging areas of research include the potential for personalized pain management through the identification of genetic markers that may predict a patient's response to this compound, particularly in conditions like chronic pelvic pain. ox.ac.uk Research is also exploring its potential in treating substance use disorders, with some evidence suggesting effectiveness in alcohol withdrawal syndrome and potential therapeutic value in opioid addiction and cannabis dependence, although more rigorous studies are needed. nih.govresearchgate.net Investigations into its use for anxiety disorders and bipolar disorder as an adjunctive agent are also ongoing. mdpi.comresearchgate.net

Furthermore, research is exploring novel formulations and routes of administration, such as topical this compound for ocular surface diseases. mdpi.com Preclinical and clinical studies are also investigating the potential of Gabapentinoids, including this compound, as a therapy for stroke recovery, examining their effects on neurotransmitter release, oxidative stress, and inflammation in the context of stroke. nih.gov

Despite its widespread use and ongoing research, there is a recognized need for more robust scientific evidence, particularly for many of its off-label applications. wikipedia.orgresearchgate.net The increasing awareness of the potential for misuse and dependence, especially in combination with opioids, is also influencing research directions and regulatory considerations. nih.govpsychiatrictimes.comfuturemarketinsights.comresearchandmarkets.com This has led to increased regulatory oversight in some regions. futuremarketinsights.comresearchandmarkets.comnih.gov

The trends in this compound prescribing, which saw a dramatic rise followed by a recent plateau or slight fall in some areas, highlight the dynamic nature of its use and the ongoing need for research to better understand its benefits and risks across various patient populations and conditions. nih.govresearchgate.net

While specific data tables detailing research findings were not explicitly provided in the search results in a format suitable for direct extraction into a table within this response, the search results indicate various studies and reviews that contain such data, particularly concerning efficacy in neuropathic pain, epilepsy, and off-label uses. For instance, reviews mention moderate-quality evidence for this compound in postherpetic neuralgia and diabetic neuropathy. nih.gov Research on stroke recovery and psychiatric disorders also presents findings on outcomes and effectiveness in specific study populations. researchgate.netnih.gov

Eigenschaften

IUPAC Name |

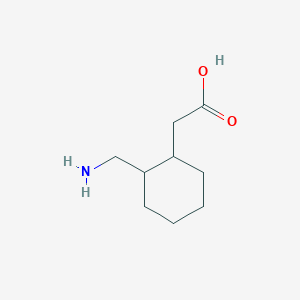

2-[1-(aminomethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Record name | gabapentin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gabapentin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020074 | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions | |

| Record name | SID855579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid; crystals from ethanol/ether | |

CAS No. |

60142-96-3 | |

| Record name | Gabapentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gabapentin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gabapentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-166 °C; also reported as 165-167 °C, 165 - 167 °C | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neuropharmacology and Molecular Mechanisms of Gabapentin

Gabapentin's Primary Mechanism of Action: α2δ Subunit Binding

The principal mechanism by which this compound exerts its effects is by binding with high affinity to the alpha-2 delta (α2δ) auxiliary subunits of voltage-gated calcium channels (VGCCs). koreamed.orgnih.govmdpi.combiorxiv.orgpnas.org This interaction is considered crucial for its therapeutic efficacy in conditions such as neuropathic pain and epilepsy. drugbank.comnih.gov

Interaction with Voltage-Gated Calcium Channels (VGCCs) and Subunit Specificity (α2δ-1, α2δ-2)

This compound binds specifically to the α2δ-1 and α2δ-2 subunits of high-voltage activated calcium channels (CaV1s and CaV2s). nih.govbiorxiv.orgresearchgate.net It exhibits a higher affinity for the α2δ-1 subunit compared to α2δ-2, and notably, it does not bind to the α2δ-3 and α2δ-4 isoforms. nih.govbiorxiv.orgresearchgate.net While this compound binds to these subunits, acute inhibition of calcium currents is typically minor or absent. pnas.orgdrugbank.comresearchgate.net Instead, the binding of this compound to α2δ subunits is thought to impair the ability of these subunits to enhance VGCC plasma membrane density by affecting channel trafficking. pnas.orgdrugbank.comresearchgate.net This mechanism requires cellular uptake of this compound and is mediated by α2δ subunits, as mutations that abolish this compound binding prevent this effect. pnas.orgdrugbank.comresearchgate.net Chronic exposure to this compound has been shown to inhibit calcium currents, mimicking a lack of α2δ function. pnas.orgdrugbank.comresearchgate.net

Research has provided insights into the structural basis of this interaction. Cryo-electron microscopy studies have revealed a binding pocket in the α2δ-1 dCache1 domain that fully encapsulates this compound, explaining the binding selectivity for α2δ-1 and α2δ-2 over other isoforms based on sequence variations. biorxiv.org

Table 1: this compound Binding Affinity to α2δ Subunits

| α2δ Subunit | Binding Affinity (Kd) |

| α2δ-1 | 59 nmol/L nih.govresearchgate.net |

| α2δ-2 | 153 nmol/L nih.govresearchgate.net |

| α2δ-3 | No affinity nih.govresearchgate.net |

The α2δ subunits are auxiliary proteins that associate with the pore-forming α1 subunit of VGCCs and influence their trafficking and activation kinetics. nih.gov this compound's binding to α2δ-1 and α2δ-2 is thought to affect neuronal excitability by impairing the surface membrane expression of CaV channels, potentially through mechanisms involving Rab11a endosomal recycling. nih.govbiorxiv.org

Modulation of Presynaptic Neurotransmitter Release, particularly Excitatory Neurotransmitters (e.g., Glutamate)

By binding to the α2δ subunits, particularly α2δ-1, this compound reduces the influx of calcium ions into presynaptic terminals. nih.govmdpi.com This reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling pathways. drugbank.comkoreamed.orgmdpi.comresearchgate.netwikipedia.org This modulation of neurotransmitter release contributes significantly to this compound's anticonvulsant and analgesic effects. drugbank.commdpi.comresearchgate.net

Studies have shown that this compound reduces presynaptic release of glutamate and glycine from nerve terminals. researchgate.netuzh.ch This effect appears to be mediated by a preferential inhibition of P/Q-type calcium channels, which are crucial for coupling presynaptic calcium influx to neurotransmitter release in the spinal cord. uzh.ch

Disruption of α2δ Interactions with NMDA Receptors, Neurexins, and Thrombospondin

Beyond its direct influence on VGCC trafficking, the binding of this compound to α2δ subunits can also disrupt the interactions of α2δ with other synaptic proteins, including NMDA receptors, neurexins, and thrombospondins. mdpi.comresearchgate.netwikipedia.orgresearchgate.net These proteins are integral components of the presynaptic active zone, where they interact to regulate neurotransmitter release. wikipedia.org

Recent research indicates that α2δ-1 interacts with NMDA receptors, and this interaction promotes the synaptic expression of α2δ-1-NMDA receptor complexes. researchgate.netfrontiersin.org this compound has been shown to target these complexes, which may contribute to its ability to alleviate neuropathic pain and reduce cellular hyperexcitability. researchgate.netfrontiersin.org this compound can modify the action of a subset of NMDA-sensitive glutamate receptors by binding to α2δ-1. researchgate.net

Furthermore, α2δ-1 has been reported to bind to thrombospondins, proteins secreted by astrocytes that promote synaptogenesis. nih.govbiorxiv.org this compound may reduce the interaction between α2δ-1 and thrombospondin, thereby inhibiting the formation of new synapses. nih.gov While this interaction could play a role in synaptogenesis, its contribution to the rapid onset of gabapentinoid effects on acute conditions like cerebral ischemia is considered unlikely. nih.gov

α2δ subunits are also implicated in interactions with α-neurexins, which are synaptic cell-adhesion molecules that regulate calcium influx through certain CaV channels. frontiersin.orgbiorxiv.org this compound's binding to α2δ-1 may also affect these interactions. frontiersin.org

Secondary and Alternative Mechanistic Hypotheses

While α2δ subunit binding is considered the primary mechanism, several secondary and alternative hypotheses have been proposed to explain the full spectrum of this compound's effects. scholaris.caresearchgate.netneurology.org

Influence on GABA Synthesis and Turnover

Despite not directly binding to GABA receptors, some studies suggest that this compound may influence GABA synthesis and turnover. scholaris.caentad.orgmedsafe.govt.nzrwandafda.gov.rwnih.gov Early research in rodents indicated that this compound could increase GABA turnover in several brain regions, similar to valproate sodium, although in different areas. medsafe.govt.nzrwandafda.gov.rwnih.gov

In vitro studies have suggested that this compound might activate glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, at millimolar concentrations, leading to increased GABA synthesis. scholaris.caentad.orgnih.gov High concentrations of this compound have also been shown to inhibit GABA transaminase (GABA-T), an enzyme that catabolizes GABA, potentially decreasing GABA metabolism. scholaris.canih.gov

However, findings regarding this compound's effects on GABA levels are mixed, with some studies not observing this effect. scholaris.ca It is possible that this compound increases GABA levels only under specific experimental conditions or in certain brain regions, and the temporal effect can vary regionally. scholaris.canih.gov More recent studies in healthy rats did not find an acute increase in cellular GABA levels but observed a modest decrease in cellular glutamate levels. scholaris.camdpi.com

Modulation of GABAA Receptor Expression and Cerebellar Inhibitory Tone

Recent research has proposed a novel mechanism involving the modulation of GABAA receptor expression, particularly δ subunit-containing GABAA (δGABAA) receptors. scholaris.caresearchgate.netnih.govneurology.orgresearchgate.netnih.gov These extrasynaptic receptors are responsible for generating a tonic inhibitory conductance in various brain regions, including the cerebellum and hippocampus. researchgate.netnih.govresearchgate.net

Studies have shown that this compound can enhance the expression of δGABAA receptors and increase this tonic inhibitory conductance in neurons. researchgate.netnih.govneurology.orgresearchgate.netnih.gov This increased expression of δGABAA receptors is thought to contribute to some of the GABAergic-like behavioral effects of this compound, such as ataxia and anxiolysis. nih.govneurology.orgresearchgate.net Research using δ subunit null-mutant mice demonstrated that while this compound caused ataxia and anxiolysis in wild-type mice, these effects were absent in the mutant mice, supporting the role of δGABAA receptors in these specific actions. nih.govneurology.orgresearchgate.net

This mechanism involving enhanced δGABAA receptor expression challenges the notion that α2δ subunit inhibition is the sole primary mechanism and provides a compelling explanation for the GABAergic properties observed with this compound. nih.gov

Table 2: Summary of Proposed this compound Mechanisms

| Mechanism | Primary Target / Interaction | Effect |

| Primary: α2δ Subunit Binding | α2δ-1 and α2δ-2 subunits of VGCCs | Impaired VGCC trafficking, reduced presynaptic Ca2+ influx |

| Presynaptic active zone proteins (NMDA-Rs, Neurexins, Thrombospondins) | Disruption of interactions, modulation of their function | |

| Secondary/Alternative: GABA Synthesis/Turnover | GAD, GABA-T | Potential increase in GABA synthesis/decrease in metabolism (mixed evidence) |

| Extrasynaptic δGABAA Receptors | Increased receptor expression, enhanced tonic inhibition |

Effects on Adenosine Receptors and Voltage-Gated Potassium Channels (KCNQ3, KCNQ5)

Beyond its well-established interaction with the α2δ subunit, this compound has also been shown to influence adenosine receptors and certain voltage-gated potassium channels. Research indicates that this compound can stimulate the purinergic adenosine A1 receptor wikipedia.orgciteab.com. This activation of adenosine A1 receptors may contribute to some of this compound's therapeutic effects, such as its anti-inflammatory and wound-healing properties observed in certain contexts wikipedia.org. Studies in animal models of neuropathic pain have suggested that the anti-hyperalgesic effect of this compound may be mediated, at least in part, by the activation of adenosine A1 subtype receptors wikipedia.org.

Furthermore, this compound has been identified as a potent activator of voltage-gated potassium channels, specifically KCNQ3 and KCNQ5 sketchfab.comfishersci.ca. These channels are components of the neuronal M-current, which plays a crucial role in regulating neuronal excitability sketchfab.com. In vitro studies have demonstrated that this compound activates heteromeric KCNQ2/3 channels, as well as homomeric KCNQ3 and KCNQ5 channels, with nanomolar potency fishersci.ca. For instance, this compound showed an EC50 of 4.2 nM for KCNQ2/3 and 1.9 nM for KCNQ5 fishersci.ca.

| Channel Type | EC50 (nM) |

| KCNQ2/3 | 4.2 |

| KCNQ3* | 5.3 |

| KCNQ5 | 1.9 |

*Homomeric KCNQ3 channels. Data derived from in vitro studies on channel activation by this compound fishersci.ca.

Interaction with Serotonin and Dopamine Systems

This compound's interaction with neurotransmitter systems extends to include effects on serotonin and dopamine, although these interactions appear to be less direct than its modulation of calcium channels. In vitro studies using brain slices have shown that this compound can inhibit the release of dopamine and serotonin under stimulated conditions uni.luwikipedia.org. Specifically, this compound at a concentration of 100 µM inhibited electrically-evoked [3H]-dopamine release from striatal slices by 23% wikipedia.org.

Further research, particularly in animal models of neuropathic pain, has provided insights into this compound's influence on the dopaminergic system. Studies in rats with spinal nerve ligation have shown that both intravenous and intrathecal administration of this compound can produce dopamine release in the nucleus accumbens guidetopharmacology.org. For example, intrathecal administration of this compound resulted in a 129% increase in dopamine levels in the nucleus accumbens in spinal nerve ligation rats guidetopharmacology.org.

| Administration Route (SNL rats) | Effect on Nucleus Accumbens Dopamine Release |

| Intravenous | Increased |

| Intrathecal | Increased (129% increase) |

| rACC microinjection | Increased (103% increase) |

Data derived from studies in spinal nerve ligation (SNL) rats guidetopharmacology.org.

However, it is important to note that this compound is not considered a dopaminergic medication and does not directly bind to dopamine receptors or significantly increase dopamine release through direct mechanisms citeab.com. Its effects on dopaminergic pathways may be indirect, potentially mediated through its primary action on calcium channels and subsequent modulation of other neurotransmitter systems, including GABAergic pathways citeab.com. The interaction with the serotonin system appears to be less extensively characterized compared to its effects on dopamine in the available research.

Impact on Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This compound is structurally similar to the branched-chain amino acids (BCAAs) and the neurotransmitter glutamate, and it has been found to interact with branched-chain amino acid aminotransferase (BCAT) enzymes uni.lufishersci.be. This compound acts as a competitive inhibitor of the cytosolic isoform, BCAT1, particularly at millimolar concentrations (inhibition constant (Ki) around 1 mM), which is comparable to the enzyme's Km for BCAAs uni.luwikipedia.orgfishersci.atwikipedia.org. This inhibition of BCAT1 can slow down the synthesis of glutamate uni.lufishersci.be.

However, this compound's effect on the mitochondrial isoform, BCAT2, is significantly less potent, with BCAT2 appearing not to be inhibited at concentrations that affect BCAT1 uni.luwikipedia.org. Structural studies support this differential inhibition, suggesting that subtle differences in the active site of BCAT2 prevent effective binding of this compound wikipedia.org.

Research investigating the impact of this compound on BCAT activity, particularly in the context of cancer cell proliferation where BCAT activity can be altered, has yielded complex findings. While this compound is used at high concentrations (e.g., 10-50 mM) in some cancer cell studies as a BCAT1 inhibitor wikipedia.orgwikipedia.org, some data suggest that at these high concentrations, this compound may inhibit cell proliferation without significantly affecting BCAT1 activity wikipedia.org. These studies propose that other effects of this compound, potentially involving mitochondrial BCKA catabolism, might be important at these high concentrations wikipedia.org.

| BCAT Isoform | Inhibition by this compound | Inhibition Constant (Ki) |

| BCAT1 | Yes (competitive) | ~1 mM |

| BCAT2 | Less potent/No | 65 mM (reported Ki) |

Data compiled from research on this compound's interaction with BCAT isoforms uni.luwikipedia.orgfishersci.atwikipedia.org.

Therefore, while this compound is a known inhibitor of BCAT1, the extent to which this mechanism contributes to its various pharmacological effects, especially at therapeutic concentrations which are typically lower than those used in some in vitro cancer studies (10-100 µM) wikipedia.org, remains an area of ongoing research.

Neurobiological Correlates of this compound Action

This compound's molecular interactions translate into significant effects on neuronal function and network activity, particularly relevant to conditions like epilepsy and neuropathic pain.

Effects on Neuronal Excitability and Network Activity

A key neurobiological correlate of this compound's action is its ability to reduce neuronal excitability and modulate network activity wikipedia.orgnih.gov. By binding to the α2δ-1 subunit of VGCCs, this compound decreases the influx of calcium into presynaptic neurons, leading to a reduction in the release of excitatory neurotransmitters, predominantly glutamate wikipedia.orguni.lusketchfab.comnih.govciteab.comresearchgate.net. This diminished release of excitatory signals helps to dampen excessive neuronal firing and reduce hyperexcitability within neuronal networks in the brain and spinal cord uni.luresearchgate.net.

Studies in animal models, such as the freeze-lesion model of developmental cortical malformation, have demonstrated that this compound treatment can decrease network hyperexcitability researchgate.net. For instance, in acute brain slices from rats with freeze-lesion induced cortical malformation, this compound treatment significantly reduced the percentage of stimulus-evoked field excitatory post-synaptic potentials (fEPSPs) exhibiting epileptiform activity compared to untreated animals researchgate.net.

| Treatment Group (Freeze-lesion model) | Percentage of fEPSPs with Epileptiform Activity |

| Sham injured | Low |

| Freeze-lesion (untreated) | High |

| Freeze-lesion + this compound | Significantly reduced compared to untreated FL |

Data illustrating the effect of this compound on network hyperexcitability in a rat model researchgate.net.

This suppression of excitatory neurotransmitter release and subsequent reduction in neuronal excitability is considered a fundamental mechanism underlying this compound's anticonvulsant properties, helping to prevent the spread of abnormal electrical activity in the brain that characterizes seizures uni.lusketchfab.com.

Role in Pain Signaling Pathways

This compound is widely recognized for its efficacy in treating neuropathic pain, and its action within pain signaling pathways is a critical neurobiological correlate wikipedia.orguni.luadvancedchemtech.comguidetopharmacology.orguni.lu. Neuropathic pain is often associated with hyperexcitability of neurons in the pain pathways, particularly in the dorsal horn of the spinal cord wikipedia.orgciteab.com. This compound's binding to the α2δ-1 subunit, which is often upregulated in chronic pain states, plays a significant role in modulating these pathways sketchfab.com.

By reducing calcium influx into presynaptic terminals in the dorsal horn, this compound decreases the release of excitatory neurotransmitters like glutamate and substance P, which are involved in the transmission and amplification of pain signals wikipedia.orgwikipedia.orgciteab.com. This leads to a reduction in the excitability of dorsal horn neurons and an attenuation of pain signaling wikipedia.orgciteab.com.

Experimental studies in animal models of neuropathic pain, such as spinal nerve ligation and the formalin test, have provided substantial evidence for this compound's role in pain modulation uni.luguidetopharmacology.orgwikipedia.orgwikipedia.org. This compound has been shown to prevent pain-related behaviors in models of inflammatory and neuropathic pain, although it is generally less effective against acute nociceptive pain uni.luciteab.com.

| Pain Model (Animal Studies) | This compound Effect |

| Inflammatory pain | Prevents pain-related behaviors |

| Neuropathic pain | Prevents pain-related behaviors, reduces allodynia |

| Acute nociceptive pain | Generally not active |

Summary of this compound effects in different animal pain models uni.luciteab.com.

Neuroprotective Properties in Animal Models

Beyond its established uses in epilepsy and pain, research in animal models suggests that this compound may possess neuroprotective properties in various neurological insults. Studies have investigated this compound's effects in models of cerebral ischemia/reperfusion injury and spinal cord injury fishersci.nometabolomicsworkbench.orgnih.govnih.gov.

In models of focal cerebral ischemia/reperfusion in rats, this compound pretreatment has been shown to reduce infarction volume and brain edema, indicating a neuroprotective effect fishersci.no. Proposed mechanisms for this neuroprotection include the modulation of calcium currents and potential effects on glutamate metabolism, aligning with its known molecular actions fishersci.nometabolomicsworkbench.org. Some studies also suggest a possible role for the induction of heat shock protein 70 (Hsp70) in mediating this compound's neuroprotective effects in ischemic injury fishersci.nometabolomicsworkbench.org.

| Animal Model | Insult | Observed Neuroprotective Effect | Proposed Mechanism |

| Rat cerebral ischemia | Ischemia/Reperfusion | Reduced infarction volume, reduced brain edema, reduced neuronal injury fishersci.no | Modulation of calcium currents, glutamate metabolism, Hsp70 expression fishersci.nometabolomicsworkbench.org |

| Rat spinal cord injury | Clip compression method | Reduced tissue lipid peroxidation, improved ultrastructural findings nih.gov | Similar effects to methylprednisolone in early phase nih.gov |

| Mouse cerebral ischemia | Unilateral carotid ligation | Decreased acute seizure frequency, reduced brain atrophy metabolomicsworkbench.org | Potentially anti-seizure effects metabolomicsworkbench.org |

| Ischemia (retinal ganglion cells) | Ischemia | Neuroprotection (this compound-lactam) wikipedia.org | Modulation of mitochondrial K_ATP channels wikipedia.org |

Summary of neuroprotective effects of this compound in various animal models wikipedia.orgfishersci.nometabolomicsworkbench.orgnih.govnih.gov.

While these findings from animal models are promising, further research is needed to fully elucidate the mechanisms and translate these neuroprotective effects to clinical applications. A derivative of this compound, this compound-lactam, has also shown neuroprotective potential in experimental models of retinal neurodegeneration by modulating mitochondrial ATP-sensitive potassium channels wikipedia.org.

Preclinical Research on Gabapentin

Animal Models of Neuropathic Pain

Animal models of neuropathic pain aim to replicate the complex sensory abnormalities experienced by patients, such as mechanical allodynia and thermal hypersensitivity. Gabapentin has been extensively studied in these models to evaluate its analgesic effects.

Efficacy in Models of Diabetic Neuropathy and Post-herpetic Neuralgia

This compound has demonstrated efficacy in animal models of diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain. Studies using streptozotocin (STZ)-induced diabetic rats, a widely used model for diabetic neuropathy, have shown that this compound can alleviate neuropathic pain symptoms. For instance, this compound administration in STZ-induced diabetic rats resulted in a significant reduction in mechanical allodynia and thermal hyperalgesia, effectively reversing the heightened sensitivity to stimuli observed in this model. mdpi.comresearchgate.net

In models of post-herpetic neuralgia (PHN), a chronic pain condition that can follow herpes zoster infection, this compound has also shown promise. A rat model of PHN induced by resiniferotoxin, a potent TRPV1 agonist, exhibited profound tactile allodynia. Both systemic and intrathecal administration of this compound significantly increased the withdrawal threshold in response to mechanical stimuli in these rats, indicating a reduction in tactile allodynia. capes.gov.brnih.gov A previous study also reported that this compound reduced acute herpetic pain and delayed postherpetic pain in mice. nih.govplos.org

Assessment of Mechanical Allodynia and Thermal Hypersensitivity

Assessment of this compound's efficacy in neuropathic pain models commonly involves evaluating changes in mechanical allodynia and thermal hypersensitivity. Mechanical allodynia, the experience of pain from a non-painful mechanical stimulus, is often measured using tests like the von Frey filament test, where the withdrawal threshold to calibrated filaments is determined. Thermal hypersensitivity, an increased sensitivity to heat or cold, is typically assessed using devices such as the Hargreaves apparatus for radiant heat or by measuring responses to cold stimuli.

In STZ-induced diabetic rats, this compound treatment has been shown to correct diabetes-induced hypersensitivity, with treated rats exhibiting mechanical allodynia and thermal hyperalgesia thresholds closer to those of control animals. researchgate.net Studies in rat models of chronic constriction injury (CCI) of the sciatic nerve have also shown that this compound can attenuate mechanical, tactile, and heat hypersensitivity. tandfonline.comresearchgate.nettandfonline.com

Here is a summary of findings on this compound's effects on mechanical allodynia and thermal hypersensitivity in animal models:

| Animal Model | Pain Symptom | Assessment Method | This compound Effect | Source |

| STZ-induced Diabetic Rats | Mechanical Allodynia | Von Frey filament test | Significant reduction, near-control thresholds | mdpi.comresearchgate.net |

| STZ-induced Diabetic Rats | Thermal Hyperalgesia | Hargreaves apparatus | Significant reduction, near-control thresholds | mdpi.comresearchgate.net |

| Resiniferotoxin-induced PHN Rats | Tactile Allodynia | Von Frey filament test | Significantly increased withdrawal threshold | capes.gov.brnih.gov |

| CCI of Sciatic Nerve Rats | Mechanical Hypersensitivity | Various tactile tests | Attenuated hypersensitivity | tandfonline.comresearchgate.nettandfonline.com |

| CCI of Sciatic Nerve Rats | Thermal Hypersensitivity | Various thermal tests | Attenuated hypersensitivity | tandfonline.comresearchgate.nettandfonline.com |

| Spinal Nerve Ligation (SNL) Rats | Mechanical Allodynia | Tactile stimuli | Reversed evoked mechanical hypersensitivity | kcl.ac.uk |

| SNL Rats | Thermal Hypersensitivity | Thermal stimuli | Transiently reduced thermal hyperalgesia | kcl.ac.uk |

Comparative Studies with Other Analgesics (e.g., Pregabalin, Amitriptyline) in Preclinical Pain Models

Preclinical studies have also compared the efficacy of this compound with other commonly used analgesics, such as pregabalin and amitriptyline, in various neuropathic pain models. This compound and pregabalin, both gabapentinoids, have a high affinity for the α2δ protein and have shown effectiveness in animal models of neuropathic pain disorders. tandfonline.comresearchgate.nettandfonline.com

In rats with CCI of the sciatic nerve or STZ-induced diabetic neuropathy, this compound and pregabalin attenuated mechanical, tactile, and heat hypersensitivity to a comparable extent. tandfonline.comresearchgate.nettandfonline.com Some studies suggest that pregabalin might be more potent than this compound in preclinical models, requiring lower doses to achieve similar analgesic effects. frontiersin.orgsemanticscholar.org For example, pregabalin was shown to reduce hyperalgesia to an equivalent extent at one-third the dose of this compound in some preclinical data. semanticscholar.org

Comparative studies involving amitriptyline have also been conducted. In a rodent STZ type-1 diabetes model, preclinical studies demonstrated that this compound had a superior profile in reversing static and dynamic mechanical allodynia compared to amitriptyline. frontiersin.org However, it is noted that this superior preclinical efficacy of this compound compared to amitriptyline in reversing mechanical allodynia in diabetic models does not always translate to equivalent clinical efficacy. nih.gov

Here is a table summarizing comparative preclinical findings:

| Model | Comparison | Outcome | Source |

| CCI and STZ-induced Diabetic Rats | This compound vs. Pregabalin | Comparable attenuation of mechanical, tactile, and heat hypersensitivity | tandfonline.comresearchgate.nettandfonline.com |

| Rodent STZ type-1 Diabetes Model | This compound vs. Amitriptyline | This compound showed superior reversal of static and dynamic mechanical allodynia | frontiersin.org |

| Various Neuropathic Pain Models (Potency) | This compound vs. Pregabalin | Pregabalin often more potent, requiring lower doses | frontiersin.orgsemanticscholar.org |

Animal Models of Seizure Disorders

This compound was initially developed as an anticonvulsant and has demonstrated efficacy in various animal models of seizure disorders. These models help predict the potential effectiveness of compounds against different types of seizures.

Anticonvulsant Activity in Electroshock and Pentylenetetrazole Seizure Models

The maximal electroshock (MES) seizure model is a standard test used to evaluate compounds effective against generalized tonic-clonic seizures (grand mal epilepsy). This compound has shown significant anticonvulsant activity in the MES model in mice and rats, inhibiting the tonic hind limb extension phase of seizures. cambridge.orgasianjpr.comhres.ca In one study in mice, this compound provided 83.34% protection against tonic hind limb extension in the MES model, compared to 0% in the control group.

The pentylenetetrazole (PTZ) seizure model is commonly used to assess activity against myoclonic and clonic seizures (petit mal epilepsy). In PTZ-induced seizure models, this compound has shown varying degrees of effectiveness. While it may not always prevent seizures entirely in this model, it has been shown to reduce seizure severity and mortality. asianjpr.com In a study in mice, this compound was ineffective in preventing PTZ-induced seizures but reduced mortality to 16.67% compared to 100% in the control group. this compound also suppressed PTZ-induced seizure-like locomotor activity and electrical activity in adult zebrafish. nih.gov

Here is a summary of this compound's anticonvulsant activity in electroshock and PTZ models:

| Seizure Model | Species | This compound Effect | Key Finding | Source |

| Maximal Electroshock (MES) | Mice | Significant inhibition of tonic hind limb extension | 83.34% protection against tonic extension | |

| Maximal Electroshock (MES) | Rats | Effective against seizures | Inhibits tonic hind limb extension | cambridge.orghres.ca |

| Pentylenetetrazole (PTZ) | Mice | Partial protective effect, reduced severity/mortality | Reduced mortality from 100% to 16.67% | |

| Pentylenetetrazole (PTZ) | Zebrafish | Suppressed seizure-like activity | Reduced locomotor and electrical seizure activity | nih.gov |

Studies in Genetic Epilepsy Models

This compound has also been investigated in genetic animal models of epilepsy. These models possess inherent genetic mutations that predispose them to seizures, offering insights into the drug's effects on genetically influenced seizure pathways.

In DBA/2 mice, a strain genetically susceptible to audiogenic seizures (seizures induced by loud noise), this compound has been shown to prevent generalized convulsive seizures in a dose-related manner. wikipedia.orgresearchgate.net However, results in other genetic models have suggested that this compound might be ineffective against photosensitive myoclonic seizures and absence seizures. hres.cawikipedia.org Studies in kindled rats, a model of focal seizures induced by repeated electrical stimulation, have also demonstrated that this compound is effective in increasing the afterdischarge threshold, a measure of seizure susceptibility. cambridge.orgresearchgate.net

This compound's anticonvulsant effects have been shown to add to those of several other anticonvulsants against maximal electroshock in mice, suggesting its potential utility as an add-on therapy for epilepsy. hres.ca

Investigations in Psychiatric and Substance Use Disorder Models

Preclinical studies have investigated this compound's effects on behaviors relevant to anxiety and substance use disorders, employing various animal models to elucidate its potential therapeutic mechanisms in these contexts.

Anxiolytic Effects in Animal Studies

Studies in animal models have provided evidence suggesting anxiolytic-like effects of this compound. Investigations utilizing paradigms such as the elevated plus-maze and conflict tests in rats, and the human threat test in marmosets, have indicated that this compound may possess anxiolytic properties. mdpi.comresearchgate.net For instance, this compound has been reported to reduce somatic signs associated with precipitated THC withdrawal in mice. nih.gov While some clinical evidence regarding this compound's efficacy in human anxiety disorders is mixed, positive outcomes have been observed in studies involving dogs and cats. mdpi.com

Effects on Drug-Induced Locomotor Activity and Conditioned Place Preference

Preclinical research has examined this compound's influence on behaviors related to the rewarding effects of drugs of abuse. This compound has been shown to prevent the development of conditioned place preference (CPP) induced by morphine and to reduce increased locomotor activity induced by cocaine and amphetamine. fda.gov However, findings regarding its effects on cocaine-induced locomotor sensitization have been inconsistent in mice. researchgate.net In CPP studies, a higher dose of this compound (300 mg/kg) induced conditioned place preference in mice, while lower doses (100 and 200 mg/kg) did not show this effect. researchgate.net Conversely, other studies, including one in the context of THC withdrawal and another using oral administration in rats, found no effect of this compound on conditioned place preference. nih.govpsychogenics.com

Studies on Cognitive and Behavioral Parameters

Preclinical research has also investigated the impact of this compound on cognitive functions, such as memory and learning, and on general behavioral parameters like locomotor activity in rodent models.

Effects on Memory and Learning in Animal Models

The effects of this compound on memory and learning have been explored in various animal models. A meta-analysis and systematic review of preclinical studies indicated that this compound administration in healthy animals could increase latency time and improve memory. researchgate.netnih.govresearchgate.net This effect appeared to be dependent on the timing of administration. researchgate.net For example, a single administration of this compound enhanced memory consolidation in an inhibitory avoidance task in mice. conicet.gov.arconicet.gov.ar In contrast, repeated administration of this compound twice daily for a week resulted in memory impairment in mice. conicet.gov.ar The meta-analysis also suggested that lower dosages of this compound (less than 10 mg/kg) were associated with better memory outcomes compared to higher dosages (30, 50, and 100 mg/kg), which did not show a significant difference in latency time. researchgate.net

Clinical Research Findings and Therapeutic Efficacy

Neuropathic Pain Syndromes

Neuropathic pain, resulting from damage or dysfunction of the nervous system, is often challenging to treat. Gabapentin has been investigated and utilized for several neuropathic pain conditions.

Postherpetic Neuralgia

Postherpetic neuralgia (PHN), a chronic pain condition that can develop after a herpes zoster infection, has been a key area of research for this compound. Clinical trials have demonstrated the efficacy of this compound in reducing pain associated with PHN. A multicenter, double-blind, randomized, placebo-controlled 7-week study evaluated this compound at doses of 1800 or 2400 mg/day in patients with PHN. The study found a significantly greater improvement in average daily pain scores from baseline with this compound compared to placebo. The difference versus placebo was 18.8% for the 1800 mg dose and 18.7% for the 2400 mg dose, both statistically significant (P<0.01). nih.gov this compound also showed significant improvements in sleep interference scores and various quality of life measures, including the vitality, bodily pain, and mental health domains of the SF-36. nih.gov Another study investigating this compound enacarbil, a prodrug of this compound, in PHN also showed significant improvement in mean weekly pain scores compared to placebo. oup.com Research also suggests that this compound, when used during the acute phase of herpes zoster, might help reduce the incidence of PHN. isrctn.comisrctn.com

Diabetic Neuropathy

Painful diabetic peripheral neuropathy (DPN) is a common complication of diabetes. This compound has been extensively studied for its effectiveness in managing this condition. Multiple randomized controlled trials have shown that this compound significantly reduces pain levels in patients with DPN compared to placebo. consensus.appijbpsa.com In an 8-week randomized, double-blind, placebo-controlled trial involving patients with painful DPN, the mean daily pain score at the study end point was significantly lower in the this compound group (3.9) compared to the placebo group (5.1), with a baseline score of around 6.4-6.5 in both groups (P<0.001). nih.gove-dmj.org this compound treatment also led to improvements in sleep interference, mood states, and quality of life measures in patients with DPN. consensus.appnih.gov A systematic review of clinical studies confirmed that this compound demonstrated significant pain reduction in DPN patients, with many experiencing moderate to substantial improvement, including a ≥50% reduction in pain in many cases. ijbpsa.comresearchgate.net

Central Pain and Spinal Cord Injury-Related Neuropathic Pain

Neuropathic pain can also arise from central nervous system lesions, such as those resulting from spinal cord injury (SCI). This compound has been explored for its role in managing SCI-related neuropathic pain. Studies suggest that this compound can be effective in reducing the intensity and frequency of neuropathic pain in patients with SCI. nih.govselcuk.edu.tr A prospective, randomized, double-blind, placebo-controlled, crossover clinical trial in paraplegic patients with chronic neuropathic pain related to SCI found that this compound reduced pain intensity and frequency and improved quality of life (P < 0.05). nih.govselcuk.edu.tr Specifically, this compound showed a significant decrease in "unpleasant feeling" and a trend toward a decrease in "pain intensity" and "burning sensation" compared to placebo in a smaller study. researchgate.nettandfonline.com this compound is considered a first-line medication for the treatment of chronic neuropathic pain in SCI patients. nih.govselcuk.edu.tr

Comparative Efficacy with Other Analgesic Agents (e.g., Pregabalin, Amitriptyline, Duloxetine)

Comparisons between this compound and other analgesic agents commonly used for neuropathic pain, such as pregabalin, amitriptyline, and duloxetine, have been conducted.

In the treatment of diabetic neuropathy, a study comparing this compound with amitriptyline found this compound to be more effective in relieving pain. consensus.appe-dmj.org However, other studies and meta-analyses comparing this compound, pregabalin, and duloxetine for diabetic peripheral neuropathic pain have suggested no significant differences in terms of efficacy among the three drugs. ijbpsa.comimpactfactor.org A systematic review indicated that while this compound and duloxetine are both effective for managing DPN, this compound might offer a more favorable side-effect profile. consensus.app Another systematic review and meta-analysis concluded that this compound, pregabalin, and amitriptyline demonstrate similar effectiveness in alleviating neuropathic pain, but noted that this compound has been reported to have fewer adverse effects, potentially leading to improved patient adherence for long-term use. nih.gov Some studies, however, suggest pregabalin might offer faster and more significant pain relief compared to this compound in neuropathic pain in general. frontiersin.org A network meta-analysis evaluating several drugs for painful diabetic neuropathy found this compound to be among the most efficacious, alongside venlafaxine, pregabalin, and duloxetine, when compared to placebo. painphysicianjournal.com

Epilepsy and Seizure Disorders

Beyond its use in neuropathic pain, this compound is also established as an antiepileptic medication.

Adjunctive Therapy for Focal Seizures

Here is a data table summarizing some of the efficacy findings:

| Condition | Study Type | Comparator | Key Efficacy Finding | Source(s) |

| Postherpetic Neuralgia | Randomized, double-blind, placebo-controlled | Placebo | Significant reduction in average daily pain score vs. placebo (18.8% to 18.7% difference). | nih.gov |

| Diabetic Peripheral Neuropathy | Randomized, double-blind, placebo-controlled | Placebo | Significantly lower mean daily pain score at study end point vs. placebo (3.9 vs 5.1). | nih.gove-dmj.org |

| Spinal Cord Injury-Related Neuropathic Pain | Prospective, randomized, double-blind, crossover | Placebo | Reduced pain intensity and frequency; improved quality of life (P < 0.05). | nih.govselcuk.edu.tr |

| Neuropathic Pain (General) | Systematic Review/Meta-analysis | Pregabalin | Similar effectiveness, potentially more favorable side-effect profile for this compound. | consensus.appnih.gov |

| Drug-Resistant Focal Epilepsy | Systematic Review/Network Meta-analysis | Placebo | Statistically significant effectiveness in achieving ≥50% seizure reduction (RR = 2.30, 95% CI: 1.76–3.02). | frontiersin.org |

| Refractory Partial-Onset Seizures | Randomized, double-blind, parallel group | Pregabalin | No significant difference in percentage change from baseline in 28-day seizure rate between treatments. | neurology.org |

Efficacy in Pediatric Populations with Partial Seizures

Clinical trials have evaluated the efficacy of this compound as adjunctive therapy for partial seizures in pediatric patients. An open-label extension study involving children with partial seizures who had participated in previous double-blind trials found that this compound as add-on therapy was effective in controlling partial seizures, particularly secondarily generalized seizures. sukl.gov.cz The study noted a significant reduction in seizure frequency in this compound-treated patients compared to placebo in the modified intent-to-treat population. sukl.gov.cz

Another open-label add-on study in 52 children and adolescents with refractory partial seizures reported an initial benefit from this compound, with a percentage of patients experiencing a 50-99% seizure reduction or becoming seizure-free. nih.gov However, the study also noted that most patients experienced a development of tolerance within weeks to months. nih.gov While some studies have shown positive results, others have indicated disappointing efficacy in refractory partial seizures in children. nih.gov

Psychiatric Disorders

This compound is commonly prescribed off-label for psychiatric disorders, despite the lack of strong evidence for many indications. researchgate.netutrgv.edu

Anxiety Disorders (Generalized Anxiety Disorder, Social Anxiety Disorder, Preoperative Anxiety)

Research suggests that this compound may have some effectiveness in treating certain anxiety disorders, including social phobia and preoperative anxiety. researchgate.netfrontiersin.orgconsensus.app It has also been found effective in reducing anxiety in specific settings, such as in breast cancer survivors and for perioperative anxiety. researchgate.netfrontiersin.orgconsensus.appresearchgate.net A systematic review concluded that this compound appears effective in various forms of anxiety disorders of mild to moderate severity. frontiersin.org Studies have shown a good clinical response to this compound in patients with social phobia and a fear of public speaking. frontiersin.orgconsensus.app

Regarding generalized anxiety disorder (GAD), the evidence is less convincing, with some studies finding no significant benefit. consensus.appnih.gov One systematic review noted that there are no studies specifically for generalized anxiety disorder. nih.govpsychiatrist.com

In the context of preoperative anxiety, several clinical trials have assessed this compound's efficacy. Six out of seven trials reviewed in one source showed that this compound significantly reduced anxiety compared to placebo. frontiersin.org For instance, a randomized controlled trial found significantly lower preoperative anxiety scores in the this compound group compared to the control group. frontiersin.org

Bipolar Disorder (Adjunctive Therapy vs. Monotherapy)

The evidence for this compound's efficacy in bipolar disorder (BD) is mixed, and it appears to be more effective as an adjunctive treatment rather than monotherapy. researchgate.netfrontiersin.orgpsychiatrist.comconsensus.app Several randomized controlled trials and open-label trials have assessed this compound in patients with bipolar disorder. frontiersin.org While some studies suggested effectiveness, the literature generally indicates that this compound's benefit in BD is limited and inconsistent. consensus.app

Systematic reviews have concluded that this compound shows some effectiveness as an adjunctive therapeutic agent in bipolar disorder, but the evidence for monotherapy is inconclusive. researchgate.netutrgv.edupsychiatrist.com Some studies have found that this compound does not have significant clinical efficacy as either monotherapy or adjunctive therapy for BD, and it is likely ineffective for acute mania based on randomized controlled trial findings. mdpi.comresearchgate.netresearchgate.net However, there may be an adjunctive role for patients with bipolar depression or comorbid anxiety or substance use issues. mdpi.com

Management of Aggressive Behavior in Dementia

This compound has been explored for treating behavioral and psychological symptoms of dementia (BPSD), including aggression and agitation. consensus.appconsensus.app Case reports, case series, and a retrospective chart review suggest that this compound may be effective in managing BPSD in some cases. consensus.app For example, a retrospective chart review of patients with dementia indicated that this compound significantly improved aggressive and agitated behaviors. consensus.app A small case series also demonstrated that low-dose this compound effectively managed aggressive behavior in patients with vascular or mixed vascular/Alzheimer dementia. consensus.app

Preliminary low-grade evidence from case series and case reviews suggests possible benefit of this compound in patients with BPSD in Alzheimer's disease. nih.gov this compound could be considered for BPSD when medications with stronger evidence bases have been ineffective or present unacceptable risks. nih.gov

Limitations and Need for Further Clinical Trials in Psychiatric Indications

Despite some promising findings, there are significant limitations in the available data supporting this compound's use for psychiatric indications. There is a lack of strong scientific evidence for its efficacy in multiple conditions. wikipedia.org More clinical trials with larger patient populations are needed to support this compound's off-label use in psychiatric disorders. researchgate.netutrgv.edufrontiersin.org

Limitations of available data include variations in dosing between studies, the use of this compound as monotherapy or adjunctive treatment, and differing primary outcomes between trials. nih.govpsychiatrist.com The evidence base is often limited by small sample sizes, heterogeneous designs, and a generally high risk of bias in trials. mdpi.comresearchgate.net For many studied diagnoses, the literature does not support the use of this compound. nih.gov

Substance Use Disorders

This compound has been investigated for its potential role in the treatment of substance use disorders. It has shown efficacy in treating alcohol use disorder, particularly in managing acute alcohol withdrawal symptoms and reducing cravings. researchgate.netutrgv.edufrontiersin.orgconsensus.appnih.gov Randomized clinical trials have demonstrated this compound's effectiveness in promoting abstinence, reducing heavy drinking, improving sleep, and decreasing alcohol craving. oup.comnih.gov this compound is effective for acute alcohol withdrawal syndrome of mild to moderate severity and improves the rate of abstinence and delays the return to heavy drinking. researchgate.netutrgv.edu

This compound may also have some therapeutic potential in the treatment of opioid addiction and cannabis dependence, although the evidence is limited. researchgate.netutrgv.edu Small clinical studies have shown that individuals receiving this compound reported decreased symptoms of opioid withdrawal, and it may work well in combination with methadone for opioid detoxification. nih.gov For cannabis dependence, a small placebo-controlled study found that this compound reduced withdrawal symptoms, increased abstinence, and improved executive functioning. nih.govthecarlatreport.com However, this compound has failed in controlled trials for cocaine, methamphetamine, and benzodiazepine use disorders. thecarlatreport.com

Opioid Dependence and Opioid-Induced Hyperalgesia

Gabapentinoids have shown effectiveness in controlling some symptoms during opiate detoxification. wikipedia.org A clinical study in Iran demonstrated positive results with this compound during an inpatient therapy program for heroin dependence, particularly in reducing opioid-induced hyperalgesia (OIH) and drug craving. wikipedia.org

Individuals on methadone maintenance treatment for addiction have shown hyperalgesia to cold-pressor pain, which is considered clinical evidence of OIH. nih.gov A study evaluated the efficacy of this compound in reversing OIH in methadone-maintained patients. nih.gov Significant improvements in cold-pressor pain threshold and pain tolerance were observed following a five-week trial of this compound. nih.gov These findings suggest that this compound, as prescribed for neuropathic pain, can be effective in decreasing OIH in patients who are abstinent and stable in methadone treatment. nih.gov Preclinical observations in rats have also shown that this compound administration can prevent hyperalgesia induced by repeated fentanyl administration. nih.gov

Research on Cannabis, Cocaine, and Methamphetamine Dependence

Research on the efficacy of this compound for other substance dependencies, such as cannabis, cocaine, and methamphetamine, has yielded mixed results.

For cannabis dependence, a few research studies have reported this compound's efficacy for alleviating dependence and withdrawal symptoms. researchgate.netscielo.org.coredalyc.org One study using this compound in the range of 300-1200 mg per day over 12 weeks reported a decrease in cannabis dependence and withdrawal symptoms. redalyc.org

In contrast, this compound has consistently been shown to be ineffective for stimulant use disorder. nih.gov Multiple randomized controlled trials (RCTs) have indicated that this compound is ineffective at reducing cocaine use in individuals with cocaine use disorder. nih.govbrieflands.com One RCT with 99 participants found no significant difference in the number of days of cocaine use, cravings, or retention in treatment between the this compound and placebo groups. nih.gov

Similarly, this compound has shown ineffectiveness for methamphetamine dependence. wikipedia.orgnih.gov A review noted that this compound displayed 50% success for treating methamphetamine dependence in reviewed studies, but the only two successful studies combined this compound with flumazenil and hydroxyzine, reporting a reduction in methamphetamine craving. researchgate.netscielo.org.coredalyc.org A later RCT comparing this combination to placebo for methamphetamine use disorder showed no significant difference in methamphetamine use. wikipedia.orgnih.gov

Other Therapeutic Applications and Emerging Research Areas

Beyond its use in pain and substance use disorders, this compound has been explored for other therapeutic applications.

Restless Legs Syndrome

This compound has demonstrated efficacy in improving symptoms of restless legs syndrome (RLS). neurology.orgresearchgate.netdovepress.com Compared to placebo, this compound has been associated with reduced symptoms on RLS rating scales. neurology.org Studies have also shown that this compound can improve sleep architecture, including increased total sleep time, sleep efficiency, and slow wave sleep, and a decrease in stage 1 sleep. neurology.org Periodic leg movements during sleep (PLMS) index was also significantly reduced with this compound treatment. neurology.org

Patients whose RLS symptoms included pain appeared to benefit most from this compound. neurology.org However, therapeutic effects were not limited to pain relief, as patients without pain also showed improvement. neurology.org this compound has been shown to delay the time of onset of RLS symptoms. neurology.org

This compound enacarbil, a prodrug of this compound designed for improved bioavailability, has also shown efficacy in treating RLS. dovepress.comnih.govnih.gov Multiple studies have demonstrated its effectiveness over placebo in improving RLS symptoms and sleep disturbance. nih.govnih.gov

Table 2: this compound Efficacy in Restless Legs Syndrome

| Study (Duration) | Population | Intervention | Key Findings |

| 6-week Crossover Study neurology.org | Patients with RLS (n=24) | This compound vs Placebo | Reduced RLS symptoms on rating scales, improved sleep architecture (increased TST, sleep efficiency, slow wave sleep; decreased stage 1 sleep), reduced PLMS index. neurology.org Patients with pain benefited most. neurology.org Delayed onset of symptoms. neurology.org |

| 12-week RCT nih.gov | Moderate-to-severe primary RLS (n=325) | This compound Enacarbil (600 mg/d, 1200 mg/d) vs Placebo | Both doses significantly improved RLS symptoms and sleep disturbance. nih.gov |

| 14-day RCT nih.gov | Moderate-to-severe primary RLS (treatment-naïve) | This compound Enacarbil (1800 mg/d) vs Placebo | Significantly reduced RLS symptoms and improved sleep. nih.gov |

Ocular Surface Diseases (e.g., Dry Eye, Neurotrophic Keratitis, Neuropathic Ocular Pain)

Recent research has explored the potential of topical this compound formulations for treating ocular surface diseases, particularly those involving neuropathic ocular pain. mdpi.comfrontiersin.org this compound has demonstrated efficacy in managing ocular pain associated with dry eye and/or corneal ulcers. mdpi.com

A study evaluating the efficacy of this compound treatment in dry eye disease (DED) and neuropathic ocular pain found that the addition of this compound to artificial tear and cyclosporine drops treatments significantly improved Ocular Surface Disease Index (OSDI) scores, Schirmer's test results, and tear break-up time (TBUT) after 6 weeks compared to artificial tear and cyclosporine treatment alone. nih.govresearchgate.net This suggests that this compound can be effective in severe dry eye patients with a neuropathic pain component. nih.govresearchgate.net

Topical this compound has shown analgesic properties in animal models and may also stimulate tear secretion. frontiersin.org This secretagogue activity could aid in preserving ocular surface hydration. mdpi.comfrontiersin.org Its neuroprotective properties may also be beneficial in certain ocular conditions. mdpi.com

While systemic this compound has been used for ocular discomfort and severe painful dry eye syndrome, there has been some reluctance to prescribe it for neuropathic ocular pain not responding to topical treatment due to potential central nervous system effects. aao.org However, studies have shown that certain subsets of patients with DED and neuropathic ocular pain, particularly those with systemic comorbidities, healthy corneas, and no history of surgery or trauma, may benefit from add-on this compound treatment. aao.org

Spasticity and Migraine Research (Historical and Current Perspectives)

Despite the initial limitations, research has continued into this compound's potential for spasticity. This compound has been shown to attenuate tail pinch-induced spasticity in animal models of spinal cord injury. frontiersin.org Its potential therapeutic effects in spasticity may involve the inhibition of glutamatergic transmission. frontiersin.org

For migraine prophylaxis, later studies have yielded more positive results. An open-label study indicated that this compound resulted in a greater than 50% reduction in the frequency of migraines. neurology.org A double-blind, randomized, placebo-controlled study on this compound for the prophylaxis of chronic daily headache, including transformed migraine, found a significant difference in headache-free rates favoring this compound over placebo. neurology.org The study also revealed a greater response to this compound compared to placebo and the prerandomization period in terms of actual headache days per month. neurology.org Another double-blind study reported that this compound (1200 mg/day) reduced the frequency of migraine with aura (52% reduction) and without aura (38% reduction) to a greater extent than placebo (13% reduction). researchgate.net this compound is currently used in the treatment of chronic pain syndromes, including some headache types. researchgate.net

Table 3: Historical and Current Research Areas for this compound

| Condition | Historical Research Status | Current Research Status / Findings |

| Spasticity | Initial small trials lacked statistical power. wikipedia.org | Animal models show attenuation of spasticity. frontiersin.org Potential mechanism involves inhibition of glutamatergic transmission. frontiersin.org |

| Migraine | Initial small trials lacked statistical power. wikipedia.org | Later studies show positive results in reducing migraine frequency. neurology.orgresearchgate.net Used in treatment of some chronic headache syndromes. researchgate.net |

Postoperative Pain Management

Clinical research findings suggest that perioperative administration of this compound can contribute to improved pain control following various surgical procedures. Multiple systematic reviews and meta-analyses have evaluated the efficacy of this compound in this context.

Studies have shown that this compound is associated with a statistically significant decrease in pain intensity at rest at various time points post-surgery when compared to placebo. For instance, a systematic review of randomized controlled trials found that a single preoperative dose of 1200 mg this compound resulted in a weighted mean difference (WMD) for postoperative pain intensity (on a 0-100 mm visual analogue scale) of -16.55 mm at 6 hours and -10.87 mm at 24 hours. nih.gov For doses less than 1200 mg, the WMD was -22.43 mm at 6 hours and -13.18 mm at 24 hours. nih.gov Another meta-analysis focusing on spinal surgery reported significantly lower Visual Analog Scale (VAS) scores in the this compound group at 2, 4, 6, 12, and 24 hours postoperatively. painphysicianjournal.com Specifically, the mean difference (MD) for postoperative VAS scores at 2 hours was -15.16 (95% CI: -23.75 to -6.58), at 4 hours was -15.96 (95% CI: -24.47 to -7.44), at 12 hours was -11.64 (95% CI: -15.76 to -7.53), and at 24 hours was -8.78 (95% CI: -11.76 to -5.80). painphysicianjournal.com

While some studies have explored the timing of this compound administration, a systematic review and meta-analysis comparing preemptive versus postincision this compound for postoperative pain found no benefit with preemptive administration for 24-hour morphine consumption or postoperative pain scores. oatext.comoatext.com The mean difference for 24-hour morphine consumption was -0.11 mg (-1.59 mg to 1.36 mg; p=0.88). oatext.comoatext.com

The efficacy of this compound in postoperative pain management has been observed across a variety of surgical procedures, including abdominal and vaginal hysterectomy, breast surgery, lumbar discectomy and spinal fusion, laparoscopic cholecystectomy, and anorectal surgery. researchgate.netsignavitae.comopenmedicalpublishing.orgmejdd.org

Here are some data tables summarizing key findings from the research:

Table 1: Effect of this compound on Postoperative Pain Intensity (VAS Score Reduction vs. Placebo)

| Time Point Post-Surgery | Weighted Mean Difference (WMD) on 0-100 mm VAS (95% CI) - Single Preoperative Dose 1200 mg | Weighted Mean Difference (WMD) on 0-100 mm VAS (95% CI) - Single Preoperative Dose < 1200 mg |

| 6 hours | -16.55 mm nih.gov | -22.43 mm nih.gov |

| 24 hours | -10.87 mm nih.gov | -13.18 mm nih.gov |

Table 2: Effect of this compound on 24-Hour Cumulative Opioid Consumption (Reduction vs. Placebo)

| Surgical Procedure | Weighted Mean Difference (WMD) in Morphine Consumption (mg) (95% CI) | Overall Reduction |

| Abdominal Hysterectomy | -13 mg (-19 to -8 mg) nih.gov | - |

| Spinal Surgery | -31 mg (-53 to -10 mg) nih.gov | - |

| Bariatric Surgery | -7.89 mg (-13.56 to -2.2 mg) researchgate.net | - |